Cas no 936138-17-9 (3-Iodo-6-methoxy-1H-indazole)

3-Iodo-6-methoxy-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with an iodine atom at the 3-position and a methoxy group at the 6-position. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The iodine moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. The methoxy group contributes to electronic modulation, influencing binding affinity in medicinal chemistry contexts. Its high purity and stability under standard conditions ensure consistent performance in research and industrial processes. This compound is particularly useful in the development of bioactive molecules and functional materials.
3-Iodo-6-methoxy-1H-indazole structure
3-Iodo-6-methoxy-1H-indazole structure
Product Name:3-Iodo-6-methoxy-1H-indazole
CAS No:936138-17-9
MF:C8H7IN2O
MW:274.058453798294
MDL:MFCD09266218
CID:69573
PubChem ID:27274685
Update Time:2025-10-29

3-Iodo-6-methoxy-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-6-methoxy-1H-indazole
    • 1H-INDAZOLE, 3-IODO-6-METHOXY-
    • 1H-INDAZOLE,3-IODO-6-METHOXY
    • 3-Iodo-6-methoxy-(1H)indazole
    • 3-iodo-6-methoxy-2H-indazole
    • 2h-indazole,3-iodo-6-methoxy-
    • RW3745
    • AB50553
    • WT81899
    • FCH1323856
    • AX8158003
    • AB0027755
    • ST2410744
    • AM20041426
    • W9626
    • 138I179
    • 3-Iodo-6-methoxy-1H-indazole (ACI)
    • 1150618-46-4
    • AKOS015918521
    • SCHEMBL15792074
    • J-512692
    • MFCD09266218
    • 936138-17-9
    • GS-4373
    • AWB61846
    • AKOS015854017
    • DTXSID80650582
    • MDL: MFCD09266218
    • Inchi: 1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
    • InChI Key: OHXDNTHWTHMKRG-UHFFFAOYSA-N
    • SMILES: IC1C2C(=CC(=CC=2)OC)NN=1

Computed Properties

  • Exact Mass: 273.96000
  • Monoisotopic Mass: 273.96
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.9
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.941
  • Boiling Point: 393.1°C at 760 mmHg
  • Flash Point: 393.1 °C at 760 mmHg
  • Refractive Index: 1.727
  • PSA: 37.91000
  • LogP: 2.17610

3-Iodo-6-methoxy-1H-indazole Security Information

3-Iodo-6-methoxy-1H-indazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I892026-10g
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
10g
6,075.00 2021-05-17
TRC
I708653-50mg
3-Iodo-6-methoxy-1H-indazole
936138-17-9
50mg
$ 50.00 2022-06-04
TRC
I708653-100mg
3-Iodo-6-methoxy-1H-indazole
936138-17-9
100mg
$ 65.00 2022-06-04
TRC
I708653-500mg
3-Iodo-6-methoxy-1H-indazole
936138-17-9
500mg
$ 160.00 2022-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158003-100mg
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
100mg
¥97.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158003-250mg
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
250mg
¥145.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158003-1g
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
1g
¥403.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158003-5g
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
5g
¥1885.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158003-10g
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
10g
¥5400.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OH484-50mg
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
50mg
108.0CNY 2021-07-10

3-Iodo-6-methoxy-1H-indazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide ;  1 h, rt
Reference
Synthesis of 3-indazolecarboxylic esters and amides via Pd-catalyzed carbonylation of 3-iodoindazoles
Buchstaller, Hans-Peter; Wilkinson, Kai; Burek, Kasimir; Nisar, Yasmin, Synthesis, 2011, (19), 3089-3098

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Iodine Solvents: Dimethylformamide ;  1 h, 20 °C
Reference
Preparation of indazole compound having LRRK2 inhibitory activity
, World Intellectual Property Organization, , ,

3-Iodo-6-methoxy-1H-indazole Raw materials

3-Iodo-6-methoxy-1H-indazole Preparation Products

3-Iodo-6-methoxy-1H-indazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:936138-17-9)3-Iodo-6-methoxy-1H-indazole
Order Number:A859713
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:19
Price ($):247.0
Email:sales@amadischem.com

Additional information on 3-Iodo-6-methoxy-1H-indazole

3-Iodo-6-methoxy-1H-indazole (CAS No. 936138-17-9)

3-Iodo-6-methoxy-1H-indazole is a heterocyclic organic compound with the CAS registry number 936138-17-9. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The indazole scaffold has been extensively studied due to its potential in various pharmacological applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. The 3-Iodo and 6-methoxy substituents in this compound play a crucial role in modulating its chemical properties and biological activity.

The synthesis of 3-Iodo-6-methoxy-1H-indazole involves a multi-step process, often utilizing iodination and methylation reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various methodologies, including microwave-assisted synthesis and catalytic coupling reactions, to optimize the production process. These methods not only enhance the scalability of the synthesis but also minimize environmental impact, aligning with current green chemistry principles.

One of the most promising applications of 3-Iodo-6-methoxy-1H-indazole lies in its potential as an anti-cancer agent. Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. The iodine substituent at position 3 is believed to contribute significantly to its anti-proliferative activity by enhancing the compound's ability to inhibit key oncogenic pathways. Additionally, the methoxy group at position 6 may improve the compound's solubility and bioavailability, making it a more effective therapeutic candidate.

Recent research has also highlighted the potential of 3-Iodo-6-methoxy-1H-indazole as a modulator of cellular signaling pathways. For instance, studies have demonstrated its ability to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in cell survival, proliferation, and metastasis. By targeting this pathway, 3-Iodo-6-methoxy-1H-indazole may offer a novel approach to combating drug-resistant cancers.

In addition to its anti-cancer properties, 3-Iodo-6-methoxy-1H-indazole has shown potential in other therapeutic areas. For example, it has been investigated for its anti-inflammatory effects through modulation of NF-kB signaling. This makes it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease. Furthermore, preliminary studies suggest that this compound may possess anti-viral activity, particularly against herpes simplex virus (HSV). These findings underscore the versatility of indazole derivatives in addressing diverse biomedical challenges.

The pharmacokinetic profile of 3-Iodo-6-methoxy-1H-indazole is another area of active research. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for optimizing its therapeutic potential. Recent studies have employed advanced analytical techniques such as LCMS and HPLC to evaluate these parameters in preclinical models. Results indicate that the compound exhibits moderate oral bioavailability and favorable tissue distribution profiles.

From a structural standpoint, the indazole ring system provides a rigid framework that facilitates molecular interactions with target proteins. The presence of electron-withdrawing groups like iodine at position 3 enhances the compound's ability to form hydrogen bonds or electrostatic interactions with key residues in protein binding sites. Meanwhile, the methoxy group at position 6 introduces electron-donating effects that can influence both the electronic environment of the molecule and its overall conformational flexibility.

Another intriguing aspect of 3-Iodo-6-methoxy-1H-indazole is its potential as a lead compound for drug discovery efforts targeting protein kinases. Protein kinases are central regulators of cellular processes and are implicated in numerous diseases beyond cancer, including neurodegenerative disorders and cardiovascular diseases. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify optimal modifications to enhance selectivity and potency.

In conclusion, 3-Iodo-6-methoxy-1H-indazole represents an exciting advancement in heterocyclic chemistry with broad implications for drug discovery and development. Its unique combination of structural features and biological activities positions it as a promising candidate for addressing unmet medical needs across multiple therapeutic areas. As research continues to unravel its full potential, this compound stands at the forefront of innovative approaches to combating complex diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:936138-17-9)3-Iodo-6-methoxy-1H-indazole
A859713
Purity:99%
Quantity:5g
Price ($):247.0
Email